molecular formula C14H11ClN4O2S B596210 N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide CAS No. 1251533-99-9

N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide

Cat. No. B596210
M. Wt: 334.778
InChI Key: DGYMDYNADUFXQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide, also known as CP-690,550, is a small molecule inhibitor that targets Janus kinase (JAK) enzymes. JAKs are intracellular tyrosine kinases that play a crucial role in cytokine signaling pathways, which are important for immune cell function and inflammation. CP-690,550 has been studied extensively for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Mechanism Of Action

N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide inhibits JAK enzymes by binding to the ATP-binding site of the kinase domain, preventing ATP from binding and inhibiting downstream signaling pathways. JAKs are involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-6, IL-7, IL-15, and interferons. By inhibiting JAKs, N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide can reduce the production of these cytokines and suppress immune cell activation.

Biochemical And Physiological Effects

N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-6. In vivo studies have shown that N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide can reduce inflammation and disease symptoms in animal models of autoimmune diseases, such as rheumatoid arthritis and psoriasis. The compound has also been shown to have immunosuppressive effects, reducing the activation and proliferation of T cells and B cells.

Advantages And Limitations For Lab Experiments

N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide has several advantages for use in lab experiments. The compound is relatively stable and can be synthesized in large quantities with high purity. It has been extensively characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. However, N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide also has some limitations for use in lab experiments. The compound is relatively insoluble in water, which can make it difficult to use in aqueous solutions. It also has a relatively short half-life in vivo, which can limit its effectiveness in animal studies.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide. One area of interest is the development of more selective JAK inhibitors that target specific JAK isoforms. Another area of interest is the investigation of the long-term effects of N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide on immune function and inflammation. Additionally, there is interest in exploring the potential therapeutic applications of N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide in other autoimmune diseases, such as multiple sclerosis and lupus. Finally, there is a need for further research on the safety and efficacy of N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide in clinical trials, in order to determine its potential as a therapeutic agent for autoimmune diseases.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide involves several steps, including the reaction of 4-chloroaniline with pyrimidine-2-carboxylic acid to form a pyrimidine-2-yl-aniline intermediate. This intermediate is then reacted with 2-chloro-1-(sulfonyl)pyrrole to form the final product, N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide. The synthesis of N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide has been optimized to improve yield and purity, and various analytical techniques have been used to characterize the compound.

Scientific Research Applications

N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide has been extensively studied for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to inhibit JAK enzymes, which are involved in cytokine signaling pathways that contribute to inflammation and immune cell function. By inhibiting JAKs, N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide can reduce the production of pro-inflammatory cytokines and suppress immune cell activation, leading to a reduction in disease symptoms.

properties

IUPAC Name

N-(4-chlorophenyl)-1-pyrimidin-2-ylpyrrole-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2S/c15-11-4-6-12(7-5-11)18-22(20,21)13-3-1-10-19(13)14-16-8-2-9-17-14/h1-10,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYMDYNADUFXQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N2C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide

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